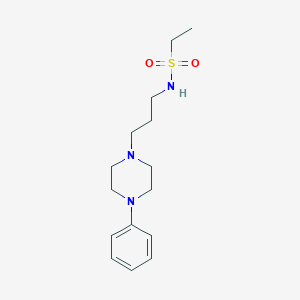

N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

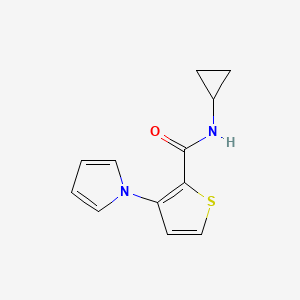

“N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide” is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.44. It has been mentioned in the context of various research studies, including those investigating its anti-inflammatory activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .科学的研究の応用

Anticonvulsant Activity

A study focused on the synthesis of hybrid compounds combining elements from well-known antiepileptic drugs, including ethosuximide, levetiracetam, and lacosamide, resulted in the creation of new molecules with significant anticonvulsant properties. Among these, certain compounds demonstrated broad-spectrum activity across various preclinical seizure models, highlighting their potential as innovative antiepileptic agents. These findings suggest a promising avenue for the development of more effective treatments for epilepsy, leveraging the unique structural features of these hybrid molecules (Kamiński et al., 2015).

Catalytic Applications

Research into silica-bonded N-propylpiperazine sodium n-propionate has unveiled its efficacy as a solid base catalyst for the synthesis of various 4H-pyran derivatives. This catalyst has been successfully employed in condensation reactions to create a series of compounds, showcasing its versatility and recyclability in heterogeneous catalysis. This development not only contributes to the advancement of organic synthesis methods but also emphasizes the potential of silica-bonded catalysts in facilitating efficient and environmentally friendly chemical processes (Niknam et al., 2013).

作用機序

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activities against certain enzymes . These compounds may bind to the active site of these enzymes, preventing their normal function.

Biochemical Pathways

Related compounds have been reported to exhibit anti-inflammatory activities , suggesting that they may influence inflammatory pathways.

Result of Action

Related compounds have demonstrated significant antibacterial and antifungal activities , suggesting that they may exert similar effects.

特性

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-2-21(19,20)16-9-6-10-17-11-13-18(14-12-17)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFIXFMKSNMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2851738.png)

![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)

![N-(4-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2851741.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide](/img/structure/B2851742.png)

![(Z)-methyl 2-(2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851744.png)

![3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2851745.png)

![Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate](/img/structure/B2851746.png)

![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2851753.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)

![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)